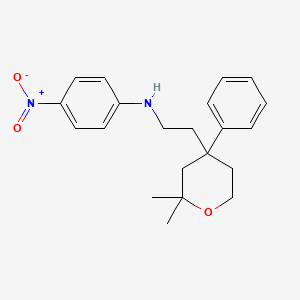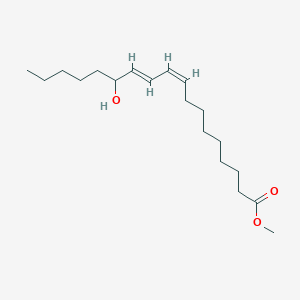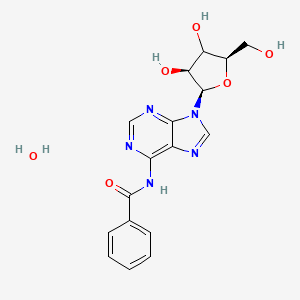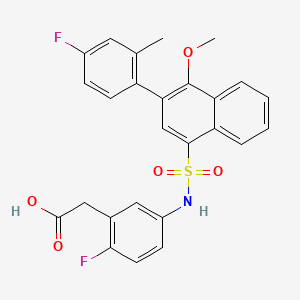
AChE-IN-43
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE-IN-43 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-43 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 60-80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
AChE-IN-43 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include manganese(III) acetate for cyclization, and various nucleophiles for substitution reactions. The conditions often involve moderate temperatures and solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its inhibitory activity against acetylcholinesterase .
Aplicaciones Científicas De Investigación
AChE-IN-43 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in studies to understand the role of acetylcholinesterase in various biological processes.
Industry: Utilized in the development of biosensors for detecting acetylcholinesterase activity.
Mecanismo De Acción
AChE-IN-43 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets include the anionic and esteratic subsites of acetylcholinesterase, which are crucial for its catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Galantamine: A compound that not only inhibits acetylcholinesterase but also modulates nicotinic receptors
Uniqueness
AChE-IN-43 is unique due to its specific structural features that allow for high binding affinity and selectivity towards acetylcholinesterase. This makes it a valuable compound for both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C36H45NO5 |
|---|---|
Peso molecular |
571.7 g/mol |
Nombre IUPAC |
[(1S,4R,9R,10R,12R,13R,14S,18R)-5-methoxycarbonyl-5,9-dimethyl-17-oxo-20-propan-2-yl-14-pentacyclo[10.6.2.01,10.04,9.013,18]icos-19-enyl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C36H45NO5/c1-20(2)23-18-36-16-13-28-34(3,14-8-15-35(28,4)33(40)41-5)29(36)17-22(23)30-27(12-11-26(38)31(30)36)42-32(39)24-19-37-25-10-7-6-9-21(24)25/h6-7,9-10,18-20,22,27-31,37H,8,11-17H2,1-5H3/t22-,27-,28+,29+,30-,31+,34-,35?,36-/m0/s1 |
Clave InChI |
WENJLUUTXAGDLO-AVUFLZLNSA-N |
SMILES isomérico |
CC(C)C1=C[C@@]23CC[C@@H]4[C@@]([C@H]2C[C@@H]1[C@@H]5[C@H]3C(=O)CC[C@@H]5OC(=O)C6=CNC7=CC=CC=C76)(CCCC4(C)C(=O)OC)C |
SMILES canónico |
CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)CCC5OC(=O)C6=CNC7=CC=CC=C76)(CCCC4(C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
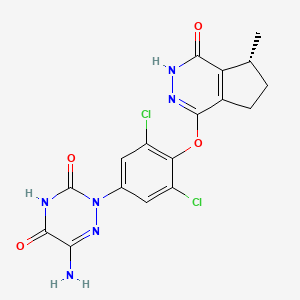

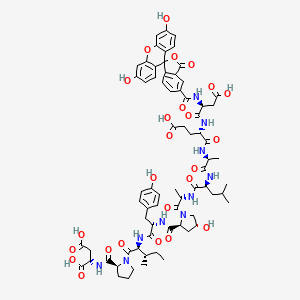
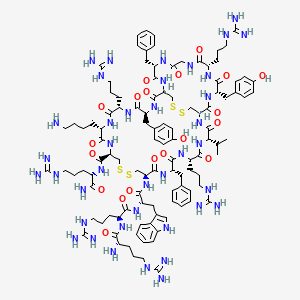
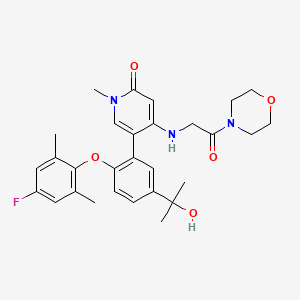
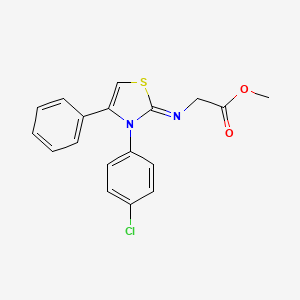
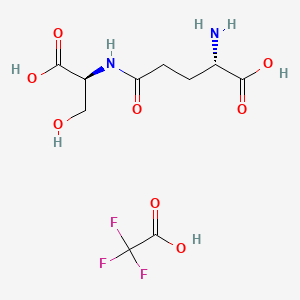
![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
